Superior Inhibitory Potency Against Liver Carboxylesterase 1 Compared to a Methyl Ester Derivative
1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates significantly higher inhibitory potency against Liver Carboxylesterase 1 (CES1) compared to its corresponding methyl ester prodrug analog. The free carboxylic acid is crucial for activity, as modification to a methyl ester results in a substantial loss of potency [1][2].
| Evidence Dimension | Inhibitory potency (Bioactivity Value/IC50) against Liver Carboxylesterase 1 |
|---|---|
| Target Compound Data | Bioactivity Value: <= 0.1 μM |
| Comparator Or Baseline | Comparator: ((1-(2-Methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl 2... (methyl ester derivative) IC50: 50,000 nM (50 μM) |
| Quantified Difference | Target compound is at least 500-fold more potent (<=0.1 μM vs. 50 μM) |
| Conditions | Cell-based assay for the target compound [1]; Enzyme inhibition assay in 0.1 M KH2PO4/K2HPO4 buffer (pH 8.0) for the comparator [2]. |
Why This Matters
This data directly quantifies the critical role of the free carboxylic acid group for target engagement, establishing the compound's superior suitability for applications requiring potent enzyme inhibition over prodrug derivatives.
- [1] Compound Information for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. MolBIC Database, CP0859450. View Source
- [2] BindingDB Entry for BDBM167920. Affinity Data: IC50 5.00E+4 nM against Carboxylic ester hydrolase. BindingDB, 2015. View Source
